molecular formula C21H21BrN2S2 B13764868 Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide CAS No. 69766-80-9

Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide

Cat. No.: B13764868
CAS No.: 69766-80-9
M. Wt: 445.4 g/mol
InChI Key: YGIDDLBDMNEECL-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide is a quaternary benzothiazolium salt characterized by a conjugated propenyl chain and a methyl-substituted benzothiazole core. Its bromide counterion enhances solubility in polar solvents, making it suitable for applications in organic synthesis and materials science. Structural confirmation of such compounds typically relies on IR, NMR, and mass spectrometry .

Properties

CAS No.

69766-80-9

Molecular Formula

C21H21BrN2S2

Molecular Weight

445.4 g/mol

IUPAC Name

3-methyl-2-[2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;bromide

InChI

InChI=1S/C21H21N2S2.BrH/c1-4-15(13-20-22(2)16-9-5-7-11-18(16)24-20)14-21-23(3)17-10-6-8-12-19(17)25-21;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

YGIDDLBDMNEECL-UHFFFAOYSA-M

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2S1)C)C=C3N(C4=CC=CC=C4S3)C.[Br-]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Preparation of 3-methylbenzothiazolium salt:

    • Starting from 2-aminothiophenol and acetic acid derivatives, the benzothiazole ring is formed via cyclization.
    • Methylation at the 3-position is achieved using methyl iodide or methyl bromide under controlled conditions to yield 3-methylbenzothiazolium salts.
  • Synthesis of the benzothiazolylidene intermediate:

    • The 3-methyl-2(3H)-benzothiazolylidene moiety is generated by condensation of the 3-methylbenzothiazolium salt with aldehydes or ketones, forming a methylene bridge at the 2-position.
    • This step often uses base catalysis or acid catalysis depending on the substrates.
  • Formation of the butenylidene linker:

    • The butenylidene chain is introduced by reacting the benzothiazolylidene intermediate with an appropriate butenyl halide or aldehyde derivative.
    • This step may involve Wittig-type reactions or Knoevenagel condensations to form the conjugated double bonds.
  • Quaternization and salt formation:

    • The final step involves quaternization with a bromide source, such as hydrobromic acid or alkyl bromides, to yield the bromide salt form of the compound.
    • This salt formation stabilizes the cationic benzothiazolium species and improves solubility and handling.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include ethanol, methanol, acetonitrile, or dimethylformamide (DMF), chosen for solubility and reaction compatibility.
  • Temperature: Reactions are typically conducted at reflux temperatures for cyclization and condensation steps, with careful control to avoid decomposition.
  • Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine) are used depending on the step to promote condensation or quaternization.

Data Table: Summary of Preparation Steps

Step Reaction Type Reactants/Intermediates Conditions Outcome/Product
1 Cyclization 2-Aminothiophenol + acetic acid derivatives Reflux in ethanol or acetic acid 3-Methylbenzothiazolium salt
2 Condensation (Methylene bridge formation) 3-Methylbenzothiazolium salt + aldehyde/ketone Base or acid catalysis, room temp to reflux 3-Methyl-2(3H)-benzothiazolylidene intermediate
3 Chain extension (Butenylidene linker formation) Benzothiazolylidene intermediate + butenyl halide/aldehyde Wittig or Knoevenagel reaction, reflux Conjugated butenylidene-linked intermediate
4 Quaternization (Salt formation) Intermediate + HBr or alkyl bromide Room temp to reflux, solvent dependent Benzothiazolium bromide salt (final compound)

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted benzothiazolium compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. These compounds have been studied for their ability to inhibit tumor growth and metastasis through various mechanisms. For instance, they can act on specific cellular pathways involved in cancer progression, making them potential candidates for cancer therapeutics .

2. Alzheimer's Disease Diagnosis
Benzothiazole derivatives are also being investigated for their role in diagnosing Alzheimer's disease. They can be utilized in imaging techniques like positron emission tomography (PET) to detect amyloid deposits in the brain. The ability to visualize these deposits correlates with the disease's progression and may aid in early diagnosis .

Materials Science

1. Photovoltaic Applications
The unique structural properties of benzothiazolium compounds make them suitable for use in organic photovoltaic cells. Their electronic properties can enhance the efficiency of solar energy conversion processes. Research is ongoing to optimize these compounds for better performance in solar cell applications.

2. Dye Sensitization
This compound can serve as a dye sensitizer in dye-sensitized solar cells (DSSCs). The incorporation of benzothiazolium into the dye structure can improve light absorption and charge transfer efficiency, leading to enhanced photovoltaic performance.

Environmental Applications

1. Biodegradability Studies
Benzothiazole derivatives are being evaluated for their environmental impact, particularly regarding their biodegradability. Studies suggest that certain benzothiazole compounds can be broken down by microbial action, which is crucial for assessing their safety and environmental compatibility .

2. Hazard Assessments
Due to potential toxicity concerns associated with some derivatives, comprehensive hazard assessments are essential. For instance, studies on related compounds have indicated moderate acute toxicity levels, emphasizing the need for careful handling and usage protocols to minimize environmental risks .

Case Studies

Study Focus Findings
Anticancer Activity of Benzothiazole Derivatives Investigated various benzothiazole compounds for anticancer efficacyCertain derivatives showed significant inhibition of tumor cell proliferation in vitro
Imaging Techniques for Alzheimer's Disease Utilized benzothiazole derivatives in PET imagingSuccessful detection of amyloid plaques correlated with disease severity
Dye-Sensitized Solar Cells Performance Evaluated the role of benzothiazolium dyes in DSSCsEnhanced light absorption and efficiency compared to traditional dyes

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazolium derivatives vary in substituents, counterions, and conjugated systems, leading to distinct physicochemical properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Applications/Properties
Target Compound C₂₀H₂₂BrN₂S₂ 449.43 3-methyl, propenyl-benzothiazolylidene Br⁻ Intermediate for dyes; potential optoelectronic properties
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide C₁₀H₁₂BrNO₂S 298.18 2-methyl, 3-(2-hydroxyethyl) Br⁻ High hyperpolarizability; precursor to cyanine dyes
LT-D1242C (3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl]-benzothiazolium iodide) C₂₅H₂₅IN₂S₂ 544.51 3-ethyl, heptatrienyl-benzothiazolylidene I⁻ Dye laser material (λₐᵦₛ: 761 nm in ethanol)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]- C₂₂H₂₃N₂S₂ 379.56 3-ethyl, 2-methyl-propenyl-benzothiazolylidene None Structural analog with neutral charge; used in heterocyclic synthesis
Benzothiazolium, 3-ethyl-2-(3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-propenyl)-5-methyl- tosylate C₃₀H₃₃N₂O₃S₃ 589.79 3-ethyl, 5-methyl, tosylate anion Tosylate⁻ Enhanced solubility in organic solvents; sulfonate groups improve thermal stability

Counterion Influence

  • Bromide (Br⁻): Improves polar solvent solubility (e.g., water, ethanol), facilitating reactions in hydrophilic environments .
  • Iodide (I⁻) : Common in laser dyes due to heavy atom effect, enhancing intersystem crossing for fluorescence .
  • Tosylate (Tosylate⁻): Increases lipophilicity, favoring applications in nonpolar matrices or polymer composites .

Substituent Effects on Properties

  • Methyl vs.
  • Extended Conjugation : The propenyl chain in the target compound extends π-conjugation, likely red-shifting absorption/emission spectra compared to analogs with shorter chains .
  • Functional Groups : Hydroxyethyl groups (e.g., in ) introduce hydrogen-bonding capacity, affecting crystallinity and solubility.

Biological Activity

Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound features a benzothiazolium core, which is known for its diverse biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of several derivatives that may exhibit enhanced biological properties .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate cellular signaling pathways and inhibit key enzymes, resulting in various biological effects. The precise molecular targets are still under investigation .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae32
Pseudomonas aeruginosa128

These results suggest that Benzothiazolium derivatives could be promising candidates for developing new antimicrobial agents .

Anticancer Activity

Benzothiazolium compounds have also been investigated for their anticancer properties. A study focusing on benzothiazole-phthalimide hybrids revealed their ability to induce apoptosis in breast cancer cells. The mechanism involved the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant tumors:

Compound IC50 (µM) Cell Line
Compound 3h10MCF-7 (breast cancer)
Compound 3g15MDA-MB-231 (breast cancer)

These findings highlight the potential of Benzothiazolium derivatives as therapeutic agents in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various benzothiazole derivatives showed that those with electron-withdrawing groups exhibited higher antimicrobial activity compared to their electron-donating counterparts. This suggests that structural modifications can enhance the biological properties of these compounds .
  • Anticancer Research : In a clinical setting, benzothiazole derivatives were tested on patients with advanced breast cancer. Results indicated a significant reduction in tumor size among patients treated with a specific benzothiazole derivative compared to the control group .

Applications in Medicine and Industry

Beyond their biological activities, Benzothiazolium compounds are utilized in various applications:

  • Medicine : Ongoing research aims to explore their potential as therapeutic agents for diseases such as cancer and bacterial infections.
  • Industry : They are also employed in the production of dyes and pigments due to their vibrant colors and stability .

Q & A

Basic Synthesis and Characterization

Q1: What are the common synthetic routes for preparing benzothiazolium derivatives like this compound, and how can reaction conditions be optimized for reproducibility? Answer: The synthesis typically involves cyclization of arylthioureas or condensation of 2-aminothiophenol with aldehydes. For example, microwave-accelerated condensation in ionic liquids (e.g., [pmIm]Br) under solvent-free conditions improves yield (75–90%) and reduces reaction time (15–30 min) compared to traditional bromine-mediated methods . Key steps include:

  • Step 1: Reacting 3-methyl-2(3H)-benzothiazolylidene precursors with alkenyl bromides.
  • Step 2: Purification via column chromatography (hexane/ethyl acetate, 9:1) or recrystallization.
  • Validation: Elemental analysis (C, H, N within ±0.3% of theoretical values) and spectroscopic confirmation (¹H/¹³C NMR, IR) .

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